6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Beschreibung
6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Eigenschaften
CAS-Nummer |
354120-86-8 |
|---|---|
Molekularformel |
C14H9N3O5 |
Molekulargewicht |
299.24g/mol |
IUPAC-Name |
6-(2-methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C14H9N3O5/c1-22-11-5-4-8(17(20)21)7-10(11)16-13(18)9-3-2-6-15-12(9)14(16)19/h2-7H,1H3 |
InChI-Schlüssel |
LKZXYRNSLYRYGC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3 |
Löslichkeit |
44.9 [ug/mL] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating . This method is known for producing the desired compound in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include nucleophilic substitution, reduction, and cyclization reactions. The starting materials are usually commercially available derivatives such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of palladium on carbon.
Substitution: This compound can undergo nucleophilic substitution reactions, especially when activated by a nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives .
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate GABA A receptors, which play a crucial role in the central nervous system . This modulation can lead to various therapeutic effects, including anxiolytic and anticonvulsant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including antiviral and anticancer properties.
Pyrazolo[3,4-b]pyridine: Exhibits similar synthetic routes and is used in medicinal chemistry for drug development.
Uniqueness
6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its nitro and methoxy groups contribute to its reactivity and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
